molecular formula C10H6N2S B186509 Thieno[2,3-c][1,5]naphthyridine CAS No. 62506-44-9

Thieno[2,3-c][1,5]naphthyridine

Cat. No.: B186509
CAS No.: 62506-44-9
M. Wt: 186.24 g/mol
InChI Key: SGRUVITUAIIYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-c][1,5]naphthyridine is a polycyclic heteroaromatic compound of significant interest in medicinal and synthetic chemistry. It is classified as a fused 1,5-naphthyridine, a "privileged structure" in drug discovery known for exhibiting a wide spectrum of pharmacological activities . This scaffold is particularly valued for its versatility as a building block for the development of novel therapeutic agents. This compound serves as a fundamental template for creating more complex, biologically active molecules. Research into analogous fused 1,5-naphthyridine systems has demonstrated potential across various therapeutic areas, including as cytotoxic agents against human cancer cell lines and as antimicrobial agents . Specific derivatives of the this compound scaffold itself have been investigated as possible reversible inhibitors of gastric H+,K+-ATPase, indicating potential application in gastrointestinal disorders . The core structure is also a valuable substrate in chemical synthesis; for instance, it undergoes selective electrophilic bromination at the thiophene ring, a key reaction for further functionalization and diversification . The molecular formula is C10H6N2S, with a molecular weight of 186.23 g/mol . It is identified by CAS Registry Number 62506-44-9 . This product is intended for research purposes and is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62506-44-9

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

thieno[2,3-c][1,5]naphthyridine

InChI

InChI=1S/C10H6N2S/c1-2-8-10(11-4-1)7-3-5-13-9(7)6-12-8/h1-6H

InChI Key

SGRUVITUAIIYGK-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C3C(=C2N=C1)C=CS3

Canonical SMILES

C1=CC2=NC=C3C(=C2N=C1)C=CS3

Origin of Product

United States

Comparison with Similar Compounds

Thieno[2,3-b]naphthyridine Derivatives

Structural Differences :

  • Thieno[2,3-b]naphthyridine differs in the fusion position of the thiophene ring (position "b" vs. "c" in the [2,3-c] variant).
  • N-phenylethyl substituents are commonly added to enhance lipophilicity and target engagement .

Thieno[2,3-h][1,6]naphthyridine

Structural Differences :

  • Features a [1,6]-naphthyridine core instead of [1,5], altering ring size and electronic properties.

Reactivity :

  • Chlorination of intermediates (e.g., 11b → 12b ) proceeds in 68% yield , comparable to halogenation in [2,3-c][1,5] systems .

Benzo[b]thieno[3,2-h][1,6]naphthyridine

Structural Complexity :

  • Incorporates a benzo-fused thiophene, increasing aromatic surface area and rigidity.

Key Comparative Data

Compound Core Structure Molecular Formula Key Substituents Synthetic Yield (%) Biological Activity
Thieno[2,3-c][1,5]naphthyridine [2,3-c][1,5] C₁₀H₆N₂S 2-Thioxo, 2-bromo 60–80% PI-PLC inhibition
Thieno[2,3-b]naphthyridine [2,3-b][1,5] C₁₀H₆N₂S N-phenylethyl 25–71% Anti-proliferative (IC₅₀ < 1 µM)
Thieno[2,3-h][1,6]naphthyridine [2,3-h][1,6] C₁₁H₈N₂S 8-Methyl 5–82% Low activity in cytotoxicity
Benzo[b]thieno[3,2-h][1,6]naphthyridine [3,2-h][1,6] C₁₄H₈N₂S 4-(Phenylamino) 50–70% DNA intercalation

Reactivity and Functionalization

  • Halogen Substitution: this compound undergoes nucleophilic substitution at position 2, enabling the introduction of thiols, amines, or alkoxides .
  • Cyclization : Smiles rearrangement is critical for synthesizing [2,3-h][1,6] analogues but less efficient than methods for [2,3-c][1,5] derivatives .
  • Complex Heterocycles: Fusion with triazolo or pyrimidine rings (e.g., pyrimido[4',5':4,5]thieno[2,3-c][2,7]naphthyridine) enhances binding to biological targets like kinases .

Preparation Methods

Halogenation

Bromination at the 4-position using NBS (N-bromosuccinimide) in CCl₄ introduces handles for cross-coupling.

Amination

Heating with NH₃/MeOH at 100°C (sealed tube) substitutes electron-deficient positions with amino groups.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-bromo derivatives with aryl boronic acids installs aryl/heteroaryl groups.

Spectroscopic Characterization and Validation

Structural confirmation relies on multimodal analysis:

Key Data for Thieno[2,3-c]Naphthyridine Derivatives :

CompoundIR (C≡N, cm⁻¹)1H NMR^1\text{H NMR} (δ, ppm)MS (m/z)
5a 22202.30 (s, 3H, CH₃), 7.20–7.70 (m, Ar-H)498.62
3b 22202.70 (t, J=6 Hz, CH₂), 8.60 (s, NH)268.51

Data adapted from

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